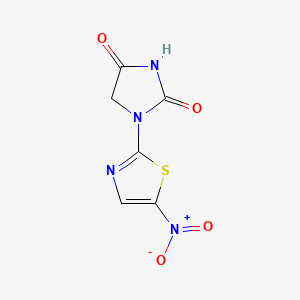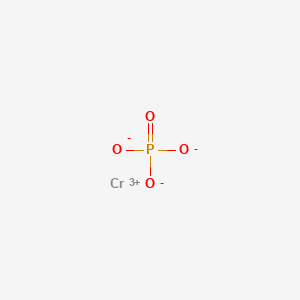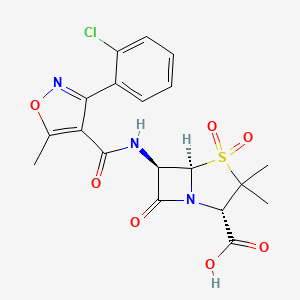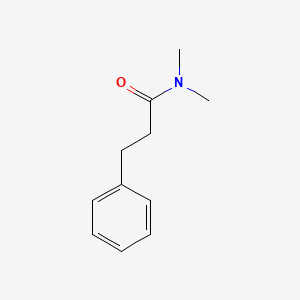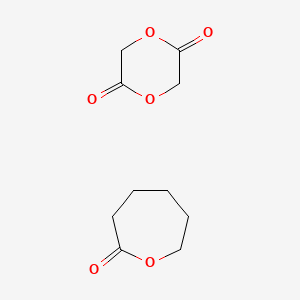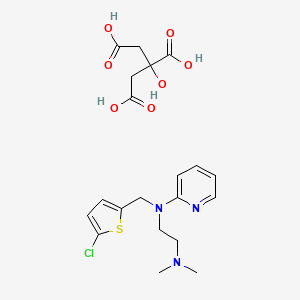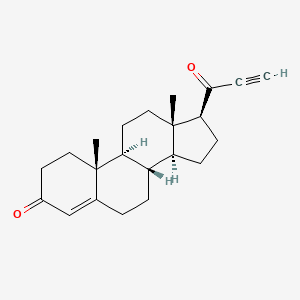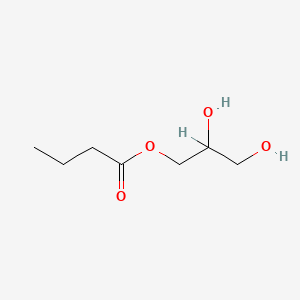![molecular formula C18H21ClFN3O4S2 B1204810 3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide is a member of piperazines.
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
Synthesis and Enzyme Inhibitory Activity : A study by Abbasi et al. (2019) focused on the synthesis of a series of compounds similar to 3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide, demonstrating their inhibitory activity against the α-glucosidase enzyme. These compounds also showed a hemolytic and cytotoxic profile, suggesting potential therapeutic applications (Abbasi et al., 2019).
Carbonic Anhydrase Inhibitory Activity : Another study by Congiu et al. (2015) synthesized benzenesulfonamide derivatives incorporating ureido moieties. These compounds were tested as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibitors against all four isoforms. This suggests potential applications in pharmacology (Congiu et al., 2015).
Anticancer Activity
- Potential Anticancer Activity : Research by Szafrański & Sławiński (2015) involved synthesizing novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, showing promising anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Gene Expression and Antitumor Applications
- Gene Expression and Antitumor Studies : Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor properties. They identified potent cell cycle inhibitors, providing insights into pharmacophore structures and drug-sensitive pathways for antitumor sulfonamides (Owa et al., 2002).
Environmental and Agricultural Applications
- Herbicide Transport Study : Veeh et al. (1994) investigated the transport characteristics of chlorsulfuron, a compound related to 3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide, in soil columns. This study is important for understanding the environmental impact of such compounds (Veeh et al., 1994).
Neurological Applications
- Central Nervous System Agents : Research by Hino et al. (1988) synthesized a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, exhibiting potential neuroleptic activity. This demonstrates the relevance of such compounds in developing treatments for central nervous system disorders (Hino et al., 1988).
Imaging and Diagnostic Applications
- Imaging Tumor Glycolysis : Beinat et al. (2017) developed [18F]DASA-23 for imaging tumor glycolysis through noninvasive measurement of Pyruvate Kinase M2, a key enzyme in tumor metabolism. This indicates the potential of such compounds in cancer diagnostics and treatment monitoring (Beinat et al., 2017).
Propriétés
Nom du produit |
3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C18H21ClFN3O4S2 |
Poids moléculaire |
462 g/mol |
Nom IUPAC |
3-chloro-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21ClFN3O4S2/c1-21(2)28(24,25)16-7-8-18(17(19)13-16)22-9-11-23(12-10-22)29(26,27)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
HJAPVMMLKRVSJW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



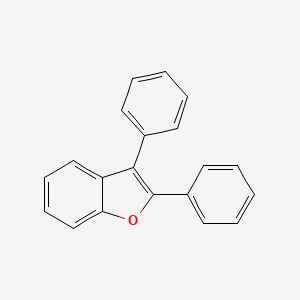
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide](/img/structure/B1204730.png)
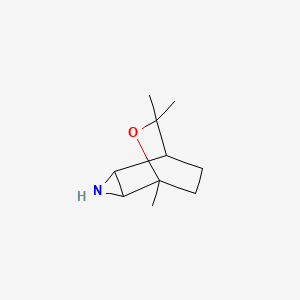
![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)
